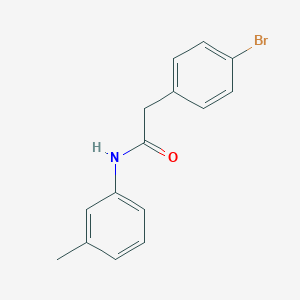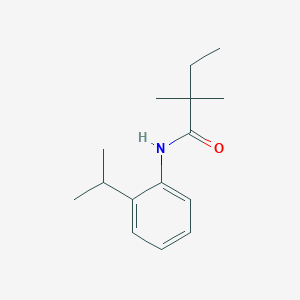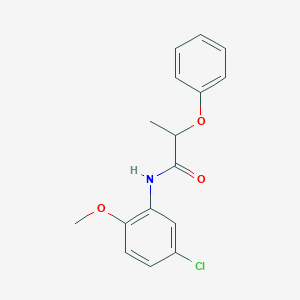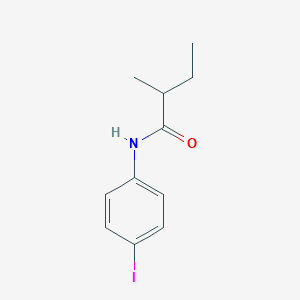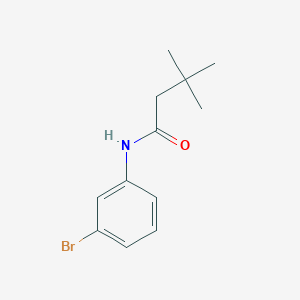
3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a benzenesulfonyl group, a methoxyphenyl group, and a methylphenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form the corresponding benzylidene derivative. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzenesulfonyl)-3-(4-hydroxyphenyl)-1-(4-methylphenyl)propan-1-one
- 3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-chlorophenyl)propan-1-one
- 3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-fluorophenyl)propan-1-one
Uniqueness
3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4S/c1-17-8-10-18(11-9-17)22(24)16-23(19-12-14-20(27-2)15-13-19)28(25,26)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXSWRNBEXWPKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


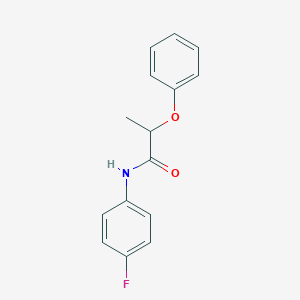

![Propyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B411763.png)
